3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound notable for its potential pharmacological applications. This compound features a unique structural framework that combines elements from benzofuran and triazole-thiadiazole systems, which are known for their diverse biological activities. The molecular formula of this compound is C15H7BrN4O2S, with a molecular weight of approximately 387.211 g/mol.
The compound has been classified under the category of triazolo-thiadiazole derivatives, which are recognized for their roles in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents .
The synthesis of 3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves several key steps:
These methods highlight the multi-step synthetic pathway necessary to achieve the desired compound structure while ensuring high yields and purity .
The molecular structure of 3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be described as follows:
Property | Value |
---|---|
Molecular Formula | C15H7BrN4O2S |
Molecular Weight | 387.211 g/mol |
IUPAC Name | 3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI | InChI=1S/C15H7BrN4O2S/c16-12-6-5... |
SMILES | C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=C(O5)Br |
The structural characteristics contribute to its biological activity by providing multiple interaction points for binding to biological targets.
The chemical reactivity of 3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be analyzed through various reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to explore its mechanism of action further .
The mechanism of action for 3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole primarily involves its interaction with biological targets such as enzymes or receptors:
This mechanism underlies its potential therapeutic effects against various diseases including cancer and infections .
The physical properties of 3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include:
Chemical properties encompass:
These properties are critical for determining how the compound can be handled in laboratory settings and its suitability for various applications .
The applications of 3-(1-benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole extend across several scientific fields:
This compound exemplifies how complex heterocycles can serve as valuable scaffolds in drug discovery efforts aimed at addressing significant health challenges .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3